Cas no 2680754-30-5 (4-Acetamidoquinoline-3-carboxylic acid)

4-Acetamidoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680754-30-5
- 4-acetamidoquinoline-3-carboxylic acid
- EN300-28275487
- 4-Acetamidoquinoline-3-carboxylic acid
-
- インチ: 1S/C12H10N2O3/c1-7(15)14-11-8-4-2-3-5-10(8)13-6-9(11)12(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)
- InChIKey: MSSKSBKCFWPCJX-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN=C2C=CC=CC2=C1NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 230.06914219g/mol
- どういたいしつりょう: 230.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 79.3Ų
4-Acetamidoquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275487-0.1g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28275487-0.25g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28275487-5.0g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28275487-1g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28275487-10g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28275487-0.05g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28275487-10.0g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28275487-0.5g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28275487-1.0g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28275487-2.5g |
4-acetamidoquinoline-3-carboxylic acid |
2680754-30-5 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 |
4-Acetamidoquinoline-3-carboxylic acid 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4-Acetamidoquinoline-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-Acetamidoquinoline-3-carboxylic acid (CAS: 2680754-30-5)
4-Acetamidoquinoline-3-carboxylic acid (CAS: 2680754-30-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its quinoline scaffold and acetamido-carboxylic acid functional groups, has demonstrated promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its pharmacological properties.
One of the key findings in recent research is the role of 4-Acetamidoquinoline-3-carboxylic acid as a potent inhibitor of specific enzymatic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits strong inhibitory activity against certain kinases involved in inflammatory pathways. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's binding affinity and selectivity, providing a solid foundation for further drug development efforts.
Another significant area of research has been the optimization of synthetic routes for 4-Acetamidoquinoline-3-carboxylic acid. A recent publication in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis method that reduces the number of steps and improves overall efficiency. This advancement is particularly important for scaling up production and facilitating further preclinical and clinical studies. The study also highlighted the importance of purity and stability in ensuring the compound's efficacy and safety in biological systems.
In addition to its therapeutic potential, 4-Acetamidoquinoline-3-carboxylic acid has also been investigated for its role in chemical biology as a probe for studying protein-ligand interactions. A 2022 study in ACS Chemical Biology utilized this compound to map the binding sites of certain proteins, shedding light on their functional mechanisms. This application underscores the versatility of 4-Acetamidoquinoline-3-carboxylic acid beyond traditional drug development, positioning it as a valuable tool in both basic and applied research.
Despite these promising developments, challenges remain in the clinical translation of 4-Acetamidoquinoline-3-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these hurdles. Collaborative efforts between academia and industry are crucial to accelerating the transition from bench to bedside.
In conclusion, 4-Acetamidoquinoline-3-carboxylic acid (CAS: 2680754-30-5) represents a compelling case study in the intersection of chemistry and biology. Its multifaceted applications, from drug development to chemical probes, highlight its significance in contemporary research. As scientists continue to unravel its potential, this compound is poised to make substantial contributions to the fields of medicine and biotechnology.
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